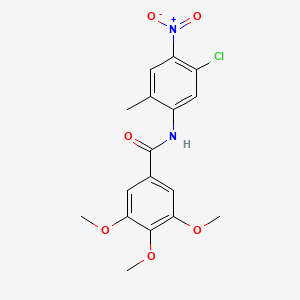

N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide

Description

N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide is a chemical compound characterized by the presence of a benzamide group substituted with chloro, methyl, nitro, and methoxy groups

Properties

Molecular Formula |

C17H17ClN2O6 |

|---|---|

Molecular Weight |

380.8 g/mol |

IUPAC Name |

N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C17H17ClN2O6/c1-9-5-13(20(22)23)11(18)8-12(9)19-17(21)10-6-14(24-2)16(26-4)15(7-10)25-3/h5-8H,1-4H3,(H,19,21) |

InChI Key |

VBLODYCOJZUJDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 5-chloro-2-methyl-4-nitroaniline with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, bases like sodium hydroxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: Formation of N-(5-amino-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of N-(5-chloro-2-carboxy-4-nitrophenyl)-3,4,5-trimethoxybenzamide.

Scientific Research Applications

N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

- N-(5-chloro-2-methyl-4-nitrophenyl)-benzenesulfonamide

- N-(5-chloro-2-methyl-4-nitrophenyl)-2-furamide

- Tert-butyl N-(5-chloro-2-methyl-4-nitrophenyl)carbamate

Uniqueness

N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Biological Activity

N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its antiproliferative properties.

- Molecular Formula : C13H11ClN2O4S

- Molecular Weight : 326.76 g/mol

- CAS Number : 118233-09-3

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly for its anticancer properties. The compound has shown significant cytotoxic effects against several cancer cell lines.

Antiproliferative Activity

A study synthesized a series of benzofuran-based derivatives, including compounds similar to this compound. Among these derivatives, one showed notable antiproliferative activity against multiple cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 3.01 |

| HCT-116 | 5.20 |

| HT-29 | 9.13 |

| HeLa | 11.09 |

| HEK-293 (normal) | >30 |

The derivative exhibited excellent selectivity for tumor cells over normal cells, suggesting a promising therapeutic index for further development .

The mechanisms by which this compound exerts its biological effects include:

- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization similar to other known agents like Combretastatin A-4 (CA-4), which disrupts microtubule dynamics essential for cell division.

- Cell Cycle Arrest : Studies indicated that the compound induces G2/M phase arrest in cancer cells in a concentration-dependent manner. This effect is crucial as it can prevent cancer cells from proliferating.

- Induction of Apoptosis : Further investigations are needed to elucidate the specific apoptotic pathways activated by this compound.

Case Studies and Research Findings

Several research articles have highlighted the biological activity of compounds related to this compound:

- Anticancer Efficacy : Research demonstrated that derivatives with similar structures significantly inhibited the growth of various cancer cell lines while sparing normal cells .

- Selectivity and Safety Profile : The selectivity observed in these studies indicates that the compound could be developed as a targeted anticancer agent with reduced side effects compared to traditional chemotherapeutics.

- Potential for Further Development : Given the promising results regarding its antiproliferative activity and selectivity for tumor cells, this compound presents a valuable lead for drug development aimed at treating various cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.